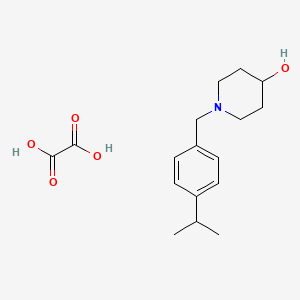![molecular formula C19H19N3OS B4935879 N-(1-phenylethyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4935879.png)
N-(1-phenylethyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenylethyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide, commonly known as PEITC, is a naturally occurring compound found in cruciferous vegetables such as broccoli, cauliflower, and watercress. PEITC has been shown to possess anticancer properties and has garnered significant attention from the scientific community due to its potential as a chemopreventive agent.
Mecanismo De Acción
PEITC exerts its anticancer effects by targeting multiple cellular pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, including histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).
Biochemical and Physiological Effects:
PEITC has been shown to modulate various cellular processes, including cell cycle arrest, apoptosis, and autophagy. It has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. In addition, PEITC has been shown to modulate the expression of various genes involved in cancer progression and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PEITC is a relatively stable compound that can be easily synthesized and purified. It has also been shown to possess low toxicity in animal models and has a favorable pharmacokinetic profile. However, the low solubility of PEITC in water can limit its use in certain experimental settings.
Direcciones Futuras
Future research on PEITC should focus on elucidating its mechanism of action in various cancer models and identifying specific molecular targets that mediate its anticancer effects. In addition, the development of novel delivery systems that can enhance the solubility and bioavailability of PEITC may increase its efficacy in cancer prevention and treatment. Finally, clinical trials should be conducted to evaluate the safety and efficacy of PEITC in humans.
Métodos De Síntesis
PEITC can be synthesized from its precursor compound, phenethyl isothiocyanate (PEITC), which is found in cruciferous vegetables. The synthesis of PEITC involves the reaction of PEITC with 2-mercaptoacetamide in the presence of a base catalyst. The resulting compound is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
PEITC has been extensively studied for its anticancer properties in various cancer models. It has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting multiple signaling pathways. PEITC has also been shown to inhibit cancer cell migration and invasion, which are key processes in cancer metastasis.
Propiedades
IUPAC Name |
N-(1-phenylethyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-14(15-8-4-2-5-9-15)21-18(23)13-24-19-20-12-17(22-19)16-10-6-3-7-11-16/h2-12,14H,13H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOBRQIMNHBMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-1,2-ethanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4935797.png)
![2-chloro-N-{3-[(4-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B4935799.png)

![methyl 4-[5-{3-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4935807.png)

![1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride](/img/structure/B4935833.png)

![10-acetyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4935851.png)


![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[1-methyl-2-(2-pyridinyl)ethyl]benzamide](/img/structure/B4935876.png)
![2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4935893.png)
![3-(4-chlorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B4935896.png)
